REACTION_CXSMILES
|
C(=O)([O-])[O-].[NH4+:5].[NH4+].O.[C:8]([O-:15])(=[O:14])[CH2:9][CH2:10][C:11]([O-:13])=[O:12].[Ca+2]>O>[C:8]([O-:15])(=[O:14])[CH2:9][CH2:10][C:11]([O-:13])=[O:12].[NH4+:5].[NH4+:5] |f:0.1.2,3.4.5,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
O.C(CCC(=O)[O-])(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
188 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a slurry solution
|
Type
|
CONCENTRATION
|
Details
|
with a 20% by weight succinic acid concentration
|
Type
|
ADDITION
|
Details
|
were added
|
Reaction Time |
2 h |
Name
|
ammonium succinate
|
Type
|
product
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |